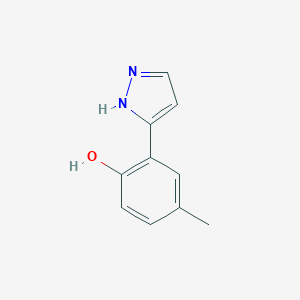

3-(2-Hydroxy-5-méthylphényl)pyrazole

Vue d'ensemble

Description

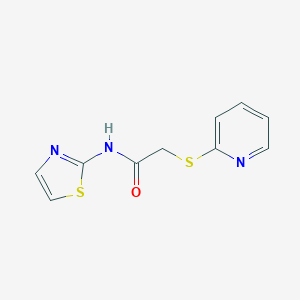

3-(2-Hydroxy-5-methylphenyl)pyrazole is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 . It is used for research purposes .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 3-(2-Hydroxy-5-methylphenyl)pyrazole, often involves the reaction of hydrazine with chalcones . Another method involves the condensation of acetylacetone and hydrazine .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be influenced by the nature of their substituent groups . Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity .

Chemical Reactions Analysis

Pyrazole derivatives, including 3-(2-Hydroxy-5-methylphenyl)pyrazole, can undergo various chemical reactions. For instance, they can react with terminal alkynes to form more complex structures . They can also undergo oxidation to form pyrazolines .

Physical And Chemical Properties Analysis

3-(2-Hydroxy-5-methylphenyl)pyrazole is a colorless crystalline solid with a melting point of 102-108°C . It should be stored at 0-8°C .

Applications De Recherche Scientifique

Chimie médicinale

3-(2-Hydroxy-5-méthylphényl)pyrazole : est un composé intéressant en chimie médicinale en raison de son noyau pyrazole, qui est un motif commun dans les produits pharmaceutiques. Les pyrazoles sont connus pour leur potentiel thérapeutique et ont été incorporés dans des composés ayant des propriétés anti-inflammatoires et anticancéreuses . Le groupe hydroxy-méthylphényle pourrait potentiellement influencer la capacité du composé à interagir avec des cibles biologiques, améliorant ainsi ses applications médicinales.

Découverte de médicaments

Dans la découverte de médicaments, This compound peut servir de squelette pour développer de nouveaux médicaments. Sa structure permet diverses substitutions qui peuvent conduire à la découverte de nouveaux composés présentant des activités biologiques significatives . La capacité du composé à se lier à différentes enzymes et à différents récepteurs peut être explorée pour traiter diverses maladies.

Agrochimie

Le cycle pyrazole est également utilisé en agrochimie pour la synthèse d'herbicides et de pesticides.This compound pourrait être un précurseur pour développer de nouveaux produits agrochimiques qui aident à protéger les cultures des ravageurs et des maladies .

Chimie de coordination

En chimie de coordination, This compound peut agir comme un ligand pour former des complexes de coordination avec des métaux. Ces complexes peuvent être étudiés pour leurs propriétés catalytiques ou utilisés dans la synthèse de réseaux métallo-organiques (MOF) .

Chimie organométallique

Le potentiel de ce composé en chimie organométallique réside dans sa capacité à former des complexes organométalliques. De tels complexes sont essentiels en catalyse et dans le développement de nouveaux matériaux .

Stratégies de synthèse

Diverses stratégies de synthèse peuvent être utilisées pour créer des dérivés de This compound, ce qui peut conduire à des composés présentant des activités biologiques diverses. Des techniques telles que les réactions multicomposants, les cycloadditions et les méthodes de synthèse verte sont explorées à cette fin .

Activité biologique

L'activité biologique de This compound et de ses dérivés est un domaine de recherche active. Des études ont montré que les dérivés du pyrazole présentent une gamme d'activités biologiques, y compris des effets antimicrobiens et antipaludiques

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 3-(2-Hydroxy-5-methylphenyl)pyrazole are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .

Mode of Action

3-(2-Hydroxy-5-methylphenyl)pyrazole interacts with its targets through a process known as molecular docking . A molecular simulation study revealed that the compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This interaction leads to changes in the biological activities of the targets .

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of leishmania and plasmodium species .

Pharmacokinetics

The compound is a colorless crystalline solid with a molecular weight of 174.2 , which may influence its pharmacokinetic properties.

Result of Action

The compound exhibits potent antileishmanial and antimalarial activities . In vitro studies have shown that it displays superior antipromastigote activity . Furthermore, it has been found to elicit better inhibition effects against Plasmodium berghei .

Action Environment

The action, efficacy, and stability of 3-(2-Hydroxy-5-methylphenyl)pyrazole can be influenced by various environmental factorsFor instance, the compound is recommended to be stored at 0-8°C , suggesting that temperature could influence its stability.

Propriétés

IUPAC Name |

4-methyl-2-(1H-pyrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-2-3-10(13)8(6-7)9-4-5-11-12-9/h2-6,13H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOTULBCYDISHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40425657 | |

| Record name | 3-(2-Hydroxy-5-methylphenyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57148-86-4 | |

| Record name | 3-(2-Hydroxy-5-methylphenyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57148-86-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 3-(2-Hydroxy-5-methylphenyl)pyrazole in forming metal complexes?

A1: 3-(2-Hydroxy-5-methylphenyl)pyrazole (H2Meppz) acts as a chelating ligand in the formation of high-nuclearity copper cage compounds. [] The molecule possesses two potential donor atoms: the nitrogen atom in the pyrazole ring and the oxygen atom of the hydroxyl group on the phenyl ring. This allows H2Meppz to bridge multiple copper ions, leading to the formation of intricate cage-like structures. [] For example, it forms a saddlelike cyclic Cu16 aggregate with a unique molecular skeleton. []

Q2: How does the structure of 3-(2-Hydroxy-5-methylphenyl)pyrazole influence its crystal packing?

A2: In the crystal structure of a derivative, 1-(2,4-dinitrophenyl)-3-(2-hydroxy-5-methylphenyl)pyrazole-4-carboxaldehyde, the molecule exhibits intramolecular hydrogen bonding between the hydroxyl group and a nitrogen atom. [] This interaction influences the molecule's conformation. Additionally, intermolecular hydrogen bonding involving the carbonyl group and a neighboring molecule's hydrogen atom contributes to the overall crystal packing stability. [] These interactions highlight the role of hydrogen bonding in determining the solid-state arrangement of compounds containing the 3-(2-hydroxy-5-methylphenyl)pyrazole moiety.

Q3: What are the magnetic properties of copper complexes incorporating 3-(2-Hydroxy-5-methylphenyl)pyrazole?

A3: The copper complex formed with H2Meppz, specifically the saddlelike cyclic Cu16 aggregate, exhibits overall antiferromagnetic interactions. [] This means the magnetic moments of the copper ions tend to align in opposite directions, leading to a decrease in the overall magnetic moment of the complex. Quantum Monte Carlo simulations suggest that all magnetic couplings between adjacent copper ions in this structure are antiferromagnetic. [] This information is valuable for understanding the electronic structure and potential applications of such complexes in areas like magnetochemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

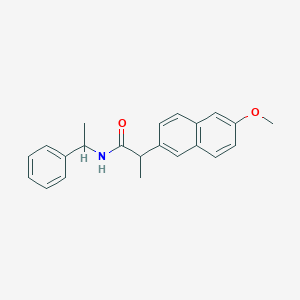

![2-(6-methoxy-2-naphthyl)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B353768.png)

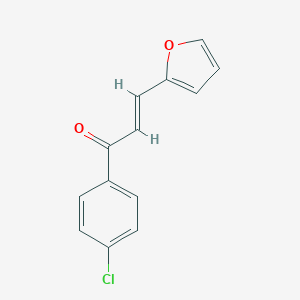

![N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B353795.png)

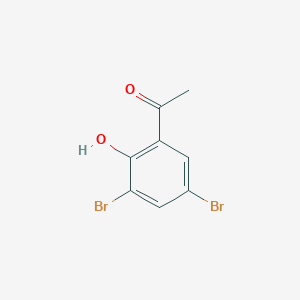

![4-[(Carboxymethyl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B353809.png)

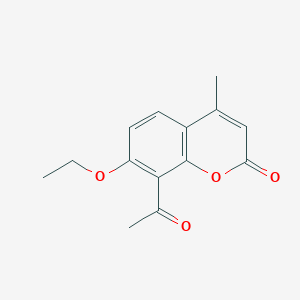

![2-[2-(4-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenol](/img/structure/B353818.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B353850.png)

![N-(1,3-benzothiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B353851.png)